Diethyl 8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-DIETHYL 8-METHYL-1-(2-METHYLPHENYL)-9-PHENYL-4,6-DITHIA-1,2,9-TRIAZASPIRO[44]NONA-2,7-DIENE-3,7-DICARBOXYLATE is a complex organic compound characterized by its unique spirocyclic structure This compound features a combination of sulfur, nitrogen, and carbon atoms arranged in a distinctive nonadiene framework
Preparation Methods
The synthesis of 3,7-DIETHYL 8-METHYL-1-(2-METHYLPHENYL)-9-PHENYL-4,6-DITHIA-1,2,9-TRIAZASPIRO[4.4]NONA-2,7-DIENE-3,7-DICARBOXYLATE involves several key steps. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is typically constructed through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts.
Introduction of Functional Groups: Subsequent steps involve the introduction of ethyl, methyl, and phenyl groups through various substitution reactions. These reactions may utilize reagents such as alkyl halides and organometallic compounds.
Final Assembly: The final assembly of the compound involves the incorporation of the dithia and triaza moieties, often through multi-step reactions that require precise control of reaction conditions, including temperature and pH.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
3,7-DIETHYL 8-METHYL-1-(2-METHYLPHENYL)-9-PHENYL-4,6-DITHIA-1,2,9-TRIAZASPIRO[4.4]NONA-2,7-DIENE-3,7-DICARBOXYLATE undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Addition: Addition reactions, such as Michael addition, can occur at the double bonds present in the nonadiene framework, leading to the formation of more complex derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction efficiency and selectivity.
Scientific Research Applications
3,7-DIETHYL 8-METHYL-1-(2-METHYLPHENYL)-9-PHENYL-4,6-DITHIA-1,2,9-TRIAZASPIRO[4.4]NONA-2,7-DIENE-3,7-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and nanomaterials, due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 3,7-DIETHYL 8-METHYL-1-(2-METHYLPHENYL)-9-PHENYL-4,6-DITHIA-1,2,9-TRIAZASPIRO[4.4]NONA-2,7-DIENE-3,7-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
When compared to similar compounds, 3,7-DIETHYL 8-METHYL-1-(2-METHYLPHENYL)-9-PHENYL-4,6-DITHIA-1,2,9-TRIAZASPIRO[4.4]NONA-2,7-DIENE-3,7-DICARBOXYLATE stands out due to its unique spirocyclic structure and the presence of multiple functional groups. Similar compounds include:
Spirocyclic Dithia Compounds: These compounds share the spirocyclic core but may differ in the nature and position of substituents.
Triazaspiro Compounds: These compounds contain the triaza moiety but may lack the dithia component or have different substituents.
Nonadiene Derivatives: These compounds feature the nonadiene framework but may have different functional groups or additional rings.
The uniqueness of 3,7-DIETHYL 8-METHYL-1-(2-METHYLPHENYL)-9-PHENYL-4,6-DITHIA-1,2,9-TRIAZASPIRO[4.4]NONA-2,7-DIENE-3,7-DICARBOXYLATE lies in its combination of these structural elements, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25N3O4S2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
diethyl 8-methyl-4-(2-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate |
InChI |
InChI=1S/C24H25N3O4S2/c1-5-30-22(28)20-17(4)26(18-13-8-7-9-14-18)24(32-20)27(19-15-11-10-12-16(19)3)25-21(33-24)23(29)31-6-2/h7-15H,5-6H2,1-4H3 |
InChI Key |
MFCKUUXWDWLPKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OCC)C3=CC=CC=C3C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.